hAChE Inhibition Potency of hAChE-IN-6 vs. Close Analog Compound 49
hAChE-IN-6 demonstrates slightly superior inhibitory potency against human acetylcholinesterase (hAChE) compared to its closest structural analog, compound 49. In a direct head-to-head comparison from the same study, hAChE-IN-6 (compound 51) exhibited an IC50 of 0.16 μM, while compound 49 showed an IC50 of 0.17 μM [1]. Both compounds were evaluated under identical assay conditions, making the comparison directly valid.
| Evidence Dimension | hAChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.16 μM |
| Comparator Or Baseline | Compound 49 (0.17 μM) |
| Quantified Difference | hAChE-IN-6 is 6% more potent (lower IC50) than compound 49 |
| Conditions | In vitro enzyme inhibition assay (specific details not provided in abstract, but both were tested in parallel) |
Why This Matters
For researchers selecting between these two multi-target leads, hAChE-IN-6 offers a quantifiably better starting point for hAChE inhibition.
- [1] Waly OM, El-Sayed SM, Ghaly MA, El-Subbagh HI. Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. Eur J Med Chem. 2023;262:115880. doi:10.1016/j.ejmech.2023.115880. View Source
